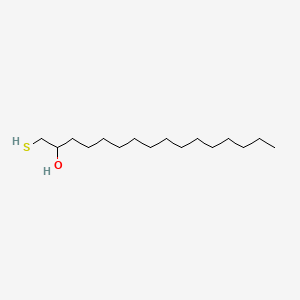
(Bis(2-hydroxypropyl)amino)-o-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bis(2-hydroxypropyl)amino)-o-cresol is an organic compound with the molecular formula C13H21NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two hydroxypropyl groups attached to an amino group, which is further connected to an o-cresol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Bis(2-hydroxypropyl)amino)-o-cresol typically involves the reaction of o-cresol with bis(2-hydroxypropyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in substitution reactions, particularly at the aromatic ring, leading to the formation of substituted cresols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted cresols .
Scientific Research Applications
(Bis(2-hydroxypropyl)amino)-o-cresol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of (Bis(2-hydroxypropyl)amino)-o-cresol involves its interaction with reactive oxygen species (ROS). The compound can scavenge free radicals, thereby reducing oxidative stress. It also interacts with various enzymes and proteins, modulating their activity and contributing to its antioxidant effects .
Comparison with Similar Compounds
(Bis(2-hydroxypropyl)amino)ethylbenzene: Similar in structure but with an ethylbenzene moiety instead of o-cresol.
(Bis(2-hydroxypropyl)amino)phenol: Contains a phenol group instead of o-cresol.
Uniqueness: (Bis(2-hydroxypropyl)amino)-o-cresol is unique due to its specific combination of hydroxypropyl groups and o-cresol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93981-17-0 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-[bis(2-hydroxypropyl)amino]-2-methylphenol |
InChI |
InChI=1S/C13H21NO3/c1-9(15)7-14(8-10(2)16)12-5-4-6-13(17)11(12)3/h4-6,9-10,15-17H,7-8H2,1-3H3 |
InChI Key |
GNSQRKVWTFNFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)N(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


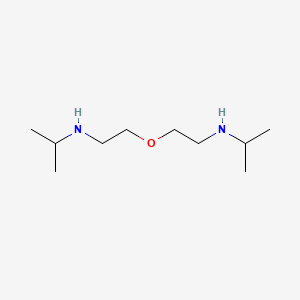
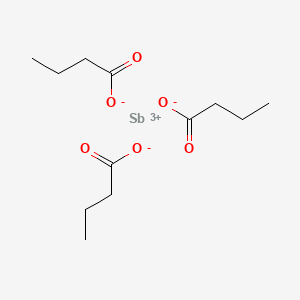
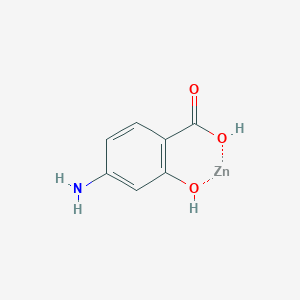
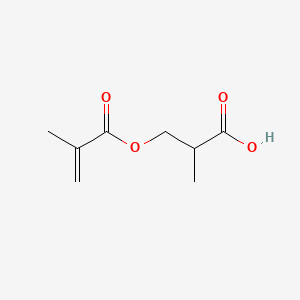

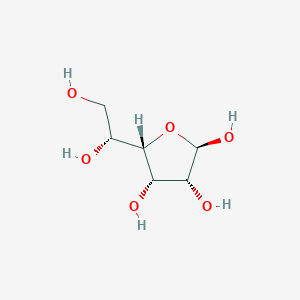
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)


